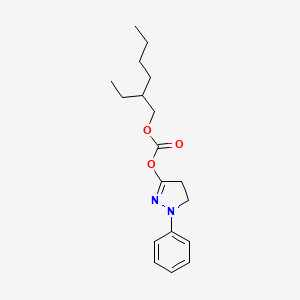
2-Ethylhexyl 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high purity and yield. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact.
化学反应分析
Types of Reactions
2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines.
科学研究应用
2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of photoluminescent materials and organic nonlinear optical materials.
作用机制
The mechanism of action of 2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with metal ions and proteins .
相似化合物的比较
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: Known for their fluorescence properties and use as metal ion probes.
2-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: Evaluated for its hypotensive capabilities.
Uniqueness
2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate stands out due to its unique combination of a pyrazole ring and an ethylhexyl carbonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
2-Ethylhexyl 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl carbonate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological screening, and pharmacological properties of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves a multi-step process including cyclocondensation reactions. The structure is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related pyrazole derivatives. For instance, compounds synthesized from 5-aryl-1-phenyl-1H-pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The evaluation used the well diffusion method, with results indicating varying zones of inhibition (Table 1).
| Compound ID | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 10a | 20 | E. coli |
| 10b | 15 | S. aureus |
| 10c | 25 | P. mirabilis |
| 10d | 30 | B. subtilis |
The results suggest that the structural modifications in the pyrazole ring significantly influence antimicrobial efficacy, with some derivatives showing superior activity compared to standard antibiotics like streptomycin .
Cytotoxicity and Anticancer Activity
In addition to antimicrobial effects, certain pyrazole derivatives have been investigated for their cytotoxic properties against cancer cell lines. For example, studies have shown that specific substitutions on the pyrazole ring can enhance cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve apoptosis induction through mitochondrial pathways .
The biological activity of pyrazole derivatives, including this compound, has been linked to their ability to interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Some studies indicate that these compounds may act as modulators of GPCRs, influencing pathways related to pain and inflammation .
- Enzyme Inhibition : Pyrazole derivatives have been noted for their ability to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes .
Study on Antimicrobial Efficacy
A recent study synthesized a series of pyrazole derivatives and tested them against several bacterial strains. The findings demonstrated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antibacterial activity compared to those with electron-donating groups .
Cytotoxicity Assessment in Cancer Research
Another case study focused on evaluating the anticancer potential of a related pyrazole derivative in vitro. The compound was tested against multiple cancer cell lines, revealing IC50 values in the low micromolar range, suggesting significant cytotoxic effects .
属性
CAS 编号 |
111882-93-0 |
|---|---|
分子式 |
C18H26N2O3 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-ethylhexyl (2-phenyl-3,4-dihydropyrazol-5-yl) carbonate |
InChI |
InChI=1S/C18H26N2O3/c1-3-5-9-15(4-2)14-22-18(21)23-17-12-13-20(19-17)16-10-7-6-8-11-16/h6-8,10-11,15H,3-5,9,12-14H2,1-2H3 |
InChI 键 |
BRCDZECLEOGVHH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC(=O)OC1=NN(CC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















